2-Oxo-7-phenyl-1,3-benzoxathiol-5-yl (3,5-dimethylphenoxy)acetate
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Overview
Description
2-Oxo-7-phenyl-1,3-benzoxathiol-5-yl (3,5-dimethylphenoxy)acetate is an organic compound that belongs to the class of benzoxathioles. This compound is characterized by its unique structure, which includes a benzoxathiol ring fused with a phenyl group and an ester linkage to a dimethylphenoxy group. It is of interest in various fields of scientific research due to its potential biological activities and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Oxo-7-phenyl-1,3-benzoxathiol-5-yl (3,5-dimethylphenoxy)acetate typically involves multiple steps:
Formation of the Benzoxathiol Ring: The initial step often involves the cyclization of a suitable precursor to form the benzoxathiol ring. This can be achieved through the reaction of a phenol derivative with a thioester under acidic conditions.
Phenyl Group Introduction: The phenyl group can be introduced via a Friedel-Crafts acylation reaction, where a benzene ring is acylated using an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Esterification: The final step involves the esterification of the benzoxathiol derivative with 3,5-dimethylphenoxyacetic acid. This can be carried out using a coupling reagent like dicyclohexylcarbodiimide (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity. Continuous flow chemistry techniques could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the benzoxathiol ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group, converting it to a hydroxyl group.
Substitution: Nucleophilic substitution reactions can occur at the ester linkage, where the dimethylphenoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Hydroxyl derivatives.
Substitution: Various ester derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, 2-Oxo-7-phenyl-1,3-benzoxathiol-5-yl (3,5-dimethylphenoxy)acetate is studied for its reactivity and potential as a building block for more complex molecules. Its unique structure makes it a candidate for the synthesis of novel materials and catalysts.
Biology
Biologically, this compound is investigated for its potential pharmacological properties. Studies may focus on its activity against certain enzymes or receptors, making it a candidate for drug development.
Medicine
In medicine, the compound’s potential therapeutic effects are explored. It may exhibit anti-inflammatory, antimicrobial, or anticancer activities, making it a subject of interest for pharmaceutical research.
Industry
Industrially, the compound could be used in the development of new materials with specific properties, such as polymers or coatings. Its chemical stability and reactivity make it suitable for various applications.
Mechanism of Action
The mechanism by which 2-Oxo-7-phenyl-1,3-benzoxathiol-5-yl (3,5-dimethylphenoxy)acetate exerts its effects depends on its interaction with molecular targets. For instance, if it acts as an enzyme inhibitor, it may bind to the active site of the enzyme, blocking substrate access and inhibiting its activity. The pathways involved could include signal transduction pathways, metabolic pathways, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
- 2-Oxo-7-phenyl-1,3-benzoxathiol-5-yl benzoate
- 2-Oxo-7-phenyl-1,3-benzoxathiol-5-yl (3-methylphenoxy)acetate
Uniqueness
Compared to similar compounds, 2-Oxo-7-phenyl-1,3-benzoxathiol-5-yl (3,5-dimethylphenoxy)acetate is unique due to the presence of the 3,5-dimethylphenoxy group
Properties
Molecular Formula |
C23H18O5S |
---|---|
Molecular Weight |
406.5 g/mol |
IUPAC Name |
(2-oxo-7-phenyl-1,3-benzoxathiol-5-yl) 2-(3,5-dimethylphenoxy)acetate |
InChI |
InChI=1S/C23H18O5S/c1-14-8-15(2)10-17(9-14)26-13-21(24)27-18-11-19(16-6-4-3-5-7-16)22-20(12-18)29-23(25)28-22/h3-12H,13H2,1-2H3 |
InChI Key |
KKWSUFHFCLHWJT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)OCC(=O)OC2=CC(=C3C(=C2)SC(=O)O3)C4=CC=CC=C4)C |
Origin of Product |
United States |
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